Home > Products > Screening Compounds P122216 > N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide - 31949-41-4

N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide

Catalog Number: EVT-4678486
CAS Number: 31949-41-4
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulfinyl)acetamide (8)

Compound Description: This compound serves as a precursor in the synthesis of erythrinane derivatives. Upon heating with toluene-p-sulphonic acid, it undergoes a double cyclization reaction, leading to the formation of the erythrinane skeleton. []

azanium chloride dihydrate

Compound Description: This compound is a hydrated salt characterized by its crystal structure, revealing a network of hydrogen bonds involving the amine function, chloride anion, lattice water molecules, and C=O group. []

8-[N-[2-(3,4-Dimethoxyphenyl)ethyl]-β-alanyl]-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine Fumarate (KT-362)

Compound Description: This compound (KT-362) is an antiarrhythmic and antihypertensive agent exhibiting vasodilating activity. It demonstrates calcium antagonistic activity by affecting calcium and sodium channel currents. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide

Compound Description: This compound's synthesis utilizes hexanedioic acid monomethyl ester as a starting material. The synthesis process involves a series of chlorination, condensation, and hydrolysis reactions. []

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

Compound Description: This compound is an intermediate in the synthesis of isoquinoline fluorine analogues. It exists as a racemic mixture, and its crystal structure is characterized by N—H⋯O hydrogen bonds forming chains along the a-axis direction. []

2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]acetamide

Compound Description: This compound was used to investigate the Bischler-Napieralski cyclization reaction. The study observed an unexpected dealkylation during the reaction and investigated the impact of substituents on the C ring. []

L-(5-(3,4-Dimethoxyphenyl)-Pyrazol-3-Yl-Oxypropyl)-3-[N-methyl-N-2-(3,4-dimethoxyphenyl)ethyl-amino] Propane Hydrochloride (KC11346)

Compound Description: This compound (KC11346) was investigated for its pharmacokinetic profile in dog plasma alongside its metabolites, KC12795 and KC12816. The study utilized a high-performance liquid chromatography method for the determination of these compounds. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide

Compound Description: This compound features a sulfonamide group and has been structurally characterized. The crystal structure reveals almost perpendicular phenyl and dimethoxyphenyl rings, stabilized by intermolecular C—H⋯O interactions and C—H ⋯π interactions. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

Compound Description: This compound has been structurally characterized, revealing a small dihedral angle between the naphthalene and benzene rings. The crystal structure shows stabilization by weak intramolecular C—H⋯O hydrogen bonds and intermolecular C—H⋯O, C—H⋯π, and π–π interactions. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

Compound Description: This compound's crystal structure shows a dihedral angle between the two aromatic rings and a distorted tetrahedral geometry around the sulfur atom. The crystal packing is stabilized by weak C—H⋯O and π–π interactions. []

N‐[2‐(3,4‐Di­methoxy­phenyl)­ethyl]‐3‐phenyl­acryl­amide

Compound Description: Also known as cinnamoyl dimethyl­dop­amine, this compound's crystal structure reveals a long center-to-center distance and a specific arrangement of neighboring cinnamoyl moieties, contributing to its photostability in the solid state. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

Compound Description: This compound's crystal structure shows a small dihedral angle between the two benzene rings and stacked rings with a specific centroid-to-centroid distance. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This novel bio-functional hybrid compound was synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. []

(3aS, 7aS)‐2‐[2‐(3,4‐Dimethoxyphenyl)‐Ethyl]‐1,3‐Dioxo‐Octahydro‐Isoindole‐3a‐Carboxylic Acid Methyl Ester

Compound Description: This compound is synthesized using chiral lithium amide base desymmetrization of a ring-fused imide. []

α-[1-[3-[N-[1-[2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile

Compound Description: These verapamil analogues were synthesized with restricted molecular flexibility to investigate the active conformation(s) of the parent drug. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

Compound Description: This molecule (EDMT) was synthesized and characterized using various spectroscopic techniques, including UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511)

Compound Description: DQ-2511 is a new anti-ulcer drug with potent antiulcer activity. It has been investigated for its effects on gastric and duodenal ulcers, general pharmacology, cardiovascular properties, and mechanism of action. [, , , ]

5-Ethyl-1-(3,4-dimethoxyphenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

Compound Description: This compound's structure and conformation were investigated using NMR and mass spectrometry, revealing a preference for boat-like conformations. []

n-Butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (n-butyl THPM)

Compound Description: Nanocrystalline particles of n-butyl THPM were synthesized using the water/oil microemulsion method, and their properties were characterized using various techniques such as TEM, FT-IR, and TG-DTA-DSC. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Compound Description: This compound, synthesized from eugenol methyl ether, holds potential as a hybrid drug with simultaneous antitumor, antimalarial, and antiviral properties. []

(E)‐6‐(3,4‐dimethoxyphenyl)‐1‐ethyl‐4‐mesitylimino‐3‐methyl‐3,4‐dihydro‐2(1H)‐pyrimidinone (FK664)

Compound Description: The crystal structure of this compound reveals a planar heterocycle and specific dihedral angles between the benzene rings and the heterocycle. []

8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is the final product of a multi-step synthesis starting from N-[2-(3,5-dimethoxyphenyl)ethyl]-trifluoroacetamide. The synthesis involves Vilsmeier formylation, hydrolysis, cyclization, methylation, reduction, demethylation, and phosphorylation steps. []

6,7-Dimethoxy-1-[(halophenoxy)methyl]-1,2,3,4-tetrahydroisoquinolines

Compound Description: These compounds were synthesized from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide through a multi-step process. []

6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine

Compound Description: This compound was synthesized via an intramolecular condensation reaction and characterized by X-ray diffraction, revealing a half-chair conformation of the seven-membered ring. []

7,8‐Dimethoxy‐1,3,4,5‐Tetrahydro‐2H‐3‐Benzazepin‐2‐one

Compound Description: This compound is synthesized from the lead tetraacetate oxidation of an isoquinoline enamide. []

2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-nicotinamide

Compound Description: This compound, a 1,3,4-thiadiazole derivative, has been synthesized and characterized by X-ray diffraction. Its structure shows a trans configuration with respect to the C=O and N—H bonds, and it exhibits intermolecular hydrogen bonding. [, ]

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline (I)

Compound Description: This compound is a precursor for slow and sustained nitric oxide release agents. It crystallizes with one independent molecule in the asymmetric unit and exhibits both intramolecular and intermolecular hydrogen bonding. []

N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine (II)

Compound Description: This compound is another precursor for sustained NO-releasing materials and possesses an optically active center. []

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a)

Compound Description: This compound was synthesized using a Pummerer reaction as a key step, demonstrating the importance of boron trifluoride diethyl etherate in facilitating the cyclization process. [, ]

7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)

Compound Description: This compound, similar to the previous one, was synthesized using a Pummerer reaction, emphasizing the crucial role of boron trifluoride diethyl etherate as an additive for successful cyclization. [, ]

8-Chloro-5-[N-ethyl-N-[2-(3,4-dimethoxyphenyl)ethyl]aminopropionyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate (9b)

Compound Description: This compound, a derivative of KT-362, exhibits potent contractile activity on rabbit iliac artery, likely mediated through H1-histamine receptors. []

2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe)

Compound Description: This hallucinogenic substance was identified in blotter papers seized from the drug market. []

2-(4-Ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25E-NBOMe)

Compound Description: This compound represents another hallucinogenic substance identified in blotter papers seized from the drug market. []

2-(2,5-Dimethoxy-3,4-dimethylphenyl)-N-(2-methoxybenzyl)ethanamine (25G-NBOMe)

Compound Description: This is another hallucinogenic substance identified in blotter papers seized from the drug market. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (2a)

Compound Description: This compound is a precursor in the synthesis of N-acylated catecholamines. It reacts with boron tribromide to produce the corresponding catechol derivative. []

7-(4-methoxyphenyl)-9H-furo [2, 3-f] chromen-9-one

Compound Description: This novel flavonoid was isolated from the bark of Millettia ovalifolia and shows significant inhibition of the cytosolic form of bovine carbonic anhydrase-II. []

1-Isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihidroimidazo[5,1-a]isoquinolin-2-ium chloride

Compound Description: This compound, a molecular salt, was synthesized through cyclocondensation of a suitable precursor. Its crystal structure shows a twist-boat conformation of the tetrahydropyridine ring and the formation of centrosymmetric dimers via hydrogen bonding. []

N-[2-(Dimethylamino)ethyl]carboxamides of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids

Compound Description: This series of compounds was synthesized and tested for their cytotoxic activity against various cancer cell lines, showing potent activity in some cases. []

(3,4-Dimethoxyphenyl)(5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)tetrahydrofuran-3-yl)methanol (2)

Compound Description: Isolated from the leaves and twigs of Mitrephora winitii, this compound demonstrates anti-cancer activity against KB and MCF-7 cells. []

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (9a-f)

Compound Description: This series of compounds, characterized by their complex structures with multiple heterocycles and functional groups, were synthesized and evaluated for their antimicrobial activity. []

Overview

N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is a synthetic organic compound categorized under pyridine carboxamides. This compound features a unique structure that includes a pyridine ring substituted with a carboxamide group and an ethyl chain linked to a phenyl group containing two methoxy substituents at the 3 and 4 positions. Its distinctive chemical properties make it a subject of interest in medicinal chemistry and organic synthesis.

Source

The compound can be synthesized from commercially available starting materials, including 2-pyridinecarboxylic acid derivatives and 3,4-dimethoxyphenethylamine. Various research articles and patents document its synthesis and potential applications, highlighting its relevance in pharmaceutical research.

Classification

N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It falls under the broader category of carboxamides, which are organic compounds characterized by the presence of the amide functional group attached to a carbonyl carbon.

Synthesis Analysis

Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide typically involves several key steps:

  1. Starting Materials: The process begins with 2-pyridinecarboxylic acid and 3,4-dimethoxyphenethylamine.
  2. Amidation Reaction: The carboxylic acid is activated using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). This step facilitates the formation of an amide bond when the amine is added.
  3. Purification: The crude product is purified through recrystallization or column chromatography to isolate the desired compound in high purity.

Technical Details

The amidation reaction is crucial for forming the amide linkage between the pyridine and phenethyl components, which significantly influences the compound's biological activity.

Molecular Structure Analysis

Structure

The molecular structure of N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide can be described as follows:

  • Molecular Formula: C16H19N2O3
  • InChI Key: KJTAWOGYJIBEML-UHFFFAOYSA-N
  • InChI: InChI=1S/C16H19N2O3/c1-21-13-6-5-11(10-14(13)22-2)7-9-19-16(20)12-4-3-8-18-15(12)17/h3-6,8,10H,7,9H2,1-2H3,(H,19,20)

This structure illustrates the connectivity between the pyridine ring and the substituted phenethyl group.

Data

The compound exhibits various properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR), which help confirm its structure and purity.

Chemical Reactions Analysis

Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide can participate in various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The pyridine nitrogen can undergo electrophilic substitution reactions, allowing for further functionalization.
  3. Reduction Reactions: The carbonyl group in the carboxamide can be reduced to yield primary amines or alcohols.

Technical Details

These reactions are essential for exploring modifications that could enhance biological activity or alter physicochemical properties for specific applications.

Mechanism of Action

Process

The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is primarily associated with its interactions at molecular targets within biological systems. It may act on specific receptors or enzymes involved in pathways related to inflammation or cancer progression.

Data

Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer activities through inhibition of key signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and cyclooxygenase enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically exists as a crystalline solid.
  2. Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  1. Melting Point: Specific melting point data should be determined experimentally but generally falls within typical ranges for similar compounds.
  2. Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Characterization techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.

Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide has several significant applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against inflammation and cancer.
  2. Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  3. Biological Studies: Used in assays to study cellular processes and molecular interactions.
  4. Industrial Applications: Potential use as a building block in developing agrochemicals or dyes.

This compound's diverse applications underscore its importance in both academic research and industrial contexts, making it a valuable target for further study and development in medicinal chemistry.

Properties

CAS Number

31949-41-4

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C16H18N2O3/c1-20-14-6-5-12(10-15(14)21-2)7-9-18-16(19)13-4-3-8-17-11-13/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19)

InChI Key

GCEWZHZOKCEERL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CN=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CN=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.